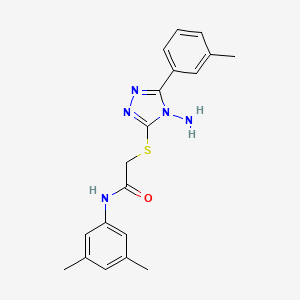

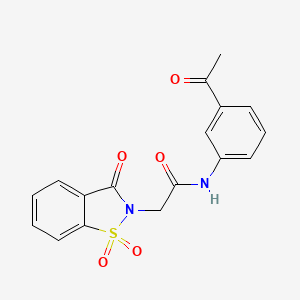

(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one” is a chemical compound with the molecular formula C22H17N3O . It belongs to the class of quinoxalines, which are important biological agents . Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .

Synthesis Analysis

Quinoxalines can be synthesized through various methods. A common and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .

Molecular Structure Analysis

The molecular structure of “(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one” consists of a quinoxaline core, which is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings .

Chemical Reactions Analysis

Quinoxalines have been extensively studied for their photophysical properties, particularly their absorbance and fluorescence windows . They have been found to complement coumarins, their oxygenated counterparts .

Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .

科学的研究の応用

Synthesis and Chemical Properties

- Yan-Mei Yan et al. (2018) developed a one-pot synthesis method for multisubstituted quinoxalin-2(1H)-ones, demonstrating a facile approach to produce these compounds in high yields. This method could potentially be applied to synthesize derivatives including "(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one" (Yan-Mei Yan et al., 2018).

Biological Activities and Applications

- Quinoxaline derivatives have been studied for their antimicrobial properties. Mónica Vieira et al. (2014) explored the antimicrobial activity of quinoxaline N,N-dioxide and some derivatives against various bacterial and yeast strains, indicating the potential of these compounds as novel antimicrobial agents (Mónica Vieira et al., 2014).

- In the realm of anticancer research, Wei Wang et al. (2009) investigated the anticancer activity of novel synthetic makaluvamine analogues, which are structurally related to quinoxaline derivatives, showing promising results in vitro and in vivo models of breast cancer (Wei Wang et al., 2009).

- Another study by C. Asquith et al. (2019) on quinoline- and quinazoline-based kinase inhibitors targeting the epidermal growth factor receptor (EGFR) for the treatment of chordoma and non-small cell lung cancer highlights the therapeutic potential of quinoxaline derivatives in cancer treatment (C. Asquith et al., 2019).

作用機序

Quinoxaline derivatives have been found to target the VEGF/VEGFR2 pathway, which is a crucial therapeutic target in the treatment of cancer . A series of quinoxaline-2(1H)-one derivatives were designed and synthesized, and tested against three human cancer cell lines (HepG-2, MCF-7 and HCT-116) to evaluate their anti-proliferative activities .

将来の方向性

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, more research and development in the field of quinoxalines can be expected in the future.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one involves the condensation of 3-methylbenzaldehyde with 2-aminophenylquinoxaline to form (E)-3-(2-aminophenyl)-2-(3-methylphenyl)acrylonitrile, which is then reduced to (E)-3-(2-aminophenyl)-2-(3-methylphenyl)ethylamine. This intermediate is then reacted with 3-methylbenzaldehyde to form the final product.", "Starting Materials": [ "3-methylbenzaldehyde", "2-aminophenylquinoxaline", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-methylbenzaldehyde with 2-aminophenylquinoxaline in acetic acid and ethanol to form (E)-3-(2-aminophenyl)-2-(3-methylphenyl)acrylonitrile.", "Step 2: Reduction of (E)-3-(2-aminophenyl)-2-(3-methylphenyl)acrylonitrile with sodium borohydride in ethanol to form (E)-3-(2-aminophenyl)-2-(3-methylphenyl)ethylamine.", "Step 3: Condensation of (E)-3-(2-aminophenyl)-2-(3-methylphenyl)ethylamine with 3-methylbenzaldehyde in acetic acid and ethanol to form (E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one." ] } | |

CAS番号 |

900135-38-8 |

製品名 |

(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one |

分子式 |

C22H17N3O |

分子量 |

339.398 |

IUPAC名 |

3-[2-[(3-methylphenyl)methylideneamino]phenyl]-1H-quinoxalin-2-one |

InChI |

InChI=1S/C22H17N3O/c1-15-7-6-8-16(13-15)14-23-18-10-3-2-9-17(18)21-22(26)25-20-12-5-4-11-19(20)24-21/h2-14H,1H3,(H,25,26) |

InChIキー |

QZBQADFPUZPYPG-OEAKJJBVSA-N |

SMILES |

CC1=CC(=CC=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2570702.png)

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2570704.png)

![2-ethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2570707.png)

![N-(4-acetylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2570708.png)

![3-(2-ethylhexyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2570720.png)

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B2570721.png)